Decaplanin
Overview
Description
Decaplanin is a glycopeptide antibiotic that belongs to a class of drugs known for their effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit the synthesis of bacterial cell walls, making it a valuable tool in the treatment of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decaplanin is synthesized through a series of complex chemical reactions involving glycosylation and peptide bond formation. The process typically begins with the preparation of the glycopeptide core, followed by the addition of various sugar moieties to form the final glycosylated structure .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that produce the glycopeptide. The compound is then extracted and purified through a series of chromatographic techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Decaplanin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Decaplanin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Employed in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Decaplanin exerts its effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: Shares a similar glycopeptide core but differs in the length and conformation of side chains.
Telavancin: A lipoglycopeptide with enhanced binding to lipid II and additional mechanisms of action.
Uniqueness of Decaplanin: this compound is unique in its specific glycosylation pattern and its ability to inhibit a broad range of Gram-positive bacteria.
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZMXQSCZCGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H86ClN9O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-51-1, 128441-18-9 | |
Record name | MM 47761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaplanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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